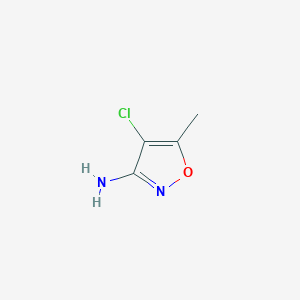

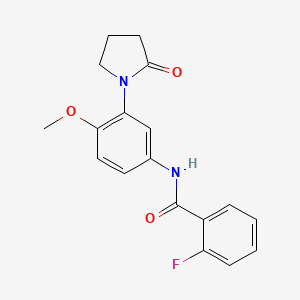

3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “3-chloro-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide” involves several steps, including condensation reactions, use of specific reagents for introducing chloro, trifluoroethyl, and benzamide groups, and optimizing conditions to achieve high yields and purity. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases a method involving three-component reactions, indicating a versatile approach for generating compounds with similar backbones (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV–Vis spectroscopy. These studies provide detailed insights into the geometric configuration, bond lengths, angles, and electronic transitions. For example, analysis through DFT calculations has been used to optimize geometrical structures and compare them with experimental data, offering a comprehensive understanding of the molecular framework and its electronic properties (Demir et al., 2016).

Wissenschaftliche Forschungsanwendungen

GPR139 Agonist Development

One significant area of research involves the identification and development of potent agonists for the GPR139 receptor, which is a target of interest for its potential role in neurological disorders. In a study by Dvorak et al. (2015), a compound structurally similar to the specified chemical was identified as a potent and selective agonist of the hGPR139 receptor, demonstrating the ability to cross the blood-brain barrier and suggesting its potential for oral dosing in rat models. This research indicates the compound's utility in exploring therapeutic avenues for neurological conditions (Dvorak et al., 2015).

Antimicrobial and Antipathogenic Activity

The search for novel antimicrobial agents has led to the synthesis and characterization of various derivatives, including those structurally related to the specified chemical. Limban et al. (2011) discussed the synthesis of acylthioureas with significant anti-pathogenic activity, especially against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymer Synthesis

In material science, research has explored the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity. Yokozawa et al. (2002) detailed the synthesis of poly(p-benzamide) and its block copolymers, highlighting the use of phenyl 4-(4-octyloxybenzylamino)benzoate in chain-growth polycondensation. This work demonstrates the potential of using such compounds in the development of new materials with specific properties, including solubility and assembly into supramolecular structures (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Antitumor Activity

Research into antitumor agents has also utilized compounds related to the specified chemical. Ji et al. (2018) synthesized and analyzed the structure of a compound for its distinct inhibitory capacity against cancer cell lines, indicating its utility in cancer research and potential therapeutic application (Ji et al., 2018).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of this compound. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The trifluoroethyl group might enhance the compound’s lipophilicity, potentially influencing its distribution within the body and its interactions with biological targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-12(9-13)16(25)23-14-6-4-11(5-7-14)8-15(24)22-10-17(19,20)21/h1-7,9H,8,10H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWLTGQTDHSLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)